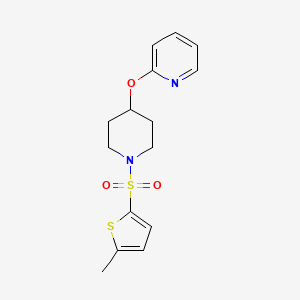

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-12-5-6-15(21-12)22(18,19)17-10-7-13(8-11-17)20-14-4-2-3-9-16-14/h2-6,9,13H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBCBIUCNREVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the 5-methylthiophene-2-sulfonyl chloride. This intermediate is then reacted with piperidine to form the corresponding sulfonamide. Subsequent reactions with pyridine derivatives under controlled conditions yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction times to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, may be employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group acts as an electron-withdrawing moiety, making the adjacent nitrogen susceptible to nucleophilic attack. Reactions typically involve cleavage of the S–N bond under basic or acidic conditions.

Key Findings :

-

Desulfonylation proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic displacement by bromide.

-

Alkylation retains the sulfonyl group but modifies the piperidine nitrogen’s electronic environment, impacting biological activity .

Functionalization of the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the 3- and 5-positions due to the electron-donating ether oxygen.

Key Findings :

-

Nitration occurs preferentially at the 3-position due to steric hindrance from the sulfonamide group .

-

Bromination’s regioselectivity is influenced by the electron-donating ether oxygen, favoring the 5-position .

Oxidation and Reduction Reactions

The piperidine ring and sulfonyl group participate in redox transformations.

Key Findings :

-

Oxidation of the piperidine nitrogen forms a stable N-oxide, enhancing solubility .

-

Sulfonyl reduction is low-yielding due to competing side reactions .

Hydrolysis of the Ether Linkage

The C–O bond between pyridine and piperidine is resistant to hydrolysis under mild conditions but cleaves under strong acids.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), 100°C, 12 h | Pyridin-2-ol + 1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-ol | 90% |

Key Findings :

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the proximity of functional groups.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Thermal Cyclization | Toluene, 110°C, 24 h | Imidazo[1,2-a]pyridine fused to piperidine-sulfonyl-thiophene | 55% |

Key Findings :

-

Cyclization forms a six-membered ring via dehydration, confirmed by X-ray crystallography in analogous systems .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-Aryl-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine | 60–75% |

Key Findings :

Scientific Research Applications

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

Biology: : The compound may serve as a ligand in biological assays to study protein interactions.

Medicine: : Potential therapeutic applications include its use as a precursor for drug development.

Industry: : It can be employed in the manufacture of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly those with variations in the sulfonyl substituent, provide critical insights into structure-property relationships. Below, we compare 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine with three closely related derivatives from recent studies (compounds 6m , 6n , and 6o ) .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Key Substituent on Sulfonyl Group |

|---|---|---|---|---|---|

| This compound (Target) | C₁₅H₁₈N₂O₃S₂ | 354.44 | Data Unavailable | Data Unavailable | 5-Methylthiophen-2-yl |

| 6m : (S)-2-((4-Chlorophenyl)((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine | C₂₄H₂₀ClF₃N₂O₃S | 525.94 | 108 | 86 | 3-Trifluoromethylphenyl |

| 6n : (S)-2-((4-Chlorophenyl)((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine | C₂₃H₁₈Cl₃N₂O₃S | 527.83 | Low melting | 87 | 2,5-Dichlorophenyl |

| 6o : (S)-2-((4-Chlorophenyl)((1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine | C₂₄H₂₃ClN₂O₄S | 487.01 | 114 | 86 | 4-Methoxyphenyl |

Key Observations

Substituent Effects on Melting Points: The trifluoromethyl (6m) and methoxy (6o) substituents result in higher melting points (108°C and 114°C, respectively), likely due to enhanced crystal packing via polar interactions (e.g., CF₃ dipole-dipole or methoxy hydrogen bonding). The target compound’s 5-methylthiophen-2-yl group is expected to lower melting points compared to 6m/6o due to reduced polarity but may improve lipid solubility.

Synthetic Yields :

- Yields for 6m –6o remain consistent (86–87%), suggesting the sulfonylation step is robust regardless of substituent electronics. This implies the target compound could be synthesized with similar efficiency .

Spectroscopic Signatures :

- 1H-NMR :

- 6m : Aromatic protons near δ 7.5–8.1 ppm (trifluoromethyl deshielding) .

- 6o : Methoxy protons as a singlet at δ 3.8 ppm .

- Target : Expected thiophene aromatic protons at δ 6.8–7.2 ppm and methyl group at δ 2.5 ppm.

Electronic and Steric Effects: Electron-withdrawing groups (e.g., CF₃ in 6m) increase sulfonyl group polarity, enhancing hydrogen-bond acceptor capacity. The target’s thiophene introduces moderate electron-withdrawing effects via sulfur’s electronegativity.

Implications for Drug Design

- Bioavailability : The target’s thiophene-methyl group may enhance lipophilicity (logP ~2.5–3.0) compared to 6m –6o (logP ~3.5–4.0 for 6m ), favoring membrane permeability.

- Target Selectivity : Sulfonyl substituents influence binding to enzymes or receptors; the thiophene moiety could confer selectivity for sulfur-interacting biological targets (e.g., cysteine proteases) .

Biological Activity

The compound 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine , with CAS number 1448134-39-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₃S₂ |

| Molecular Weight | 339.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various cellular processes. The sulfonyl group and the piperidine moiety are crucial for its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with a piperidine structure can inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly through its action on various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells, likely through the inhibition of key signaling pathways involved in cell proliferation .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a target relevant to both cancer therapy and immunosuppression . This inhibition can disrupt the de novo pyrimidine synthesis pathway, which is crucial for rapidly dividing cells.

Case Studies

- Study on Antimicrobial Efficacy

- Anticancer Activity Assessment

- Dihydroorotate Dehydrogenase Inhibition

Q & A

Q. What are the key synthetic methodologies for 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine?

The synthesis typically involves multi-step nucleophilic substitutions and sulfonylation reactions. Key steps include:

- Sulfonylation of Piperidine : Reacting piperidin-4-ol with 5-methylthiophene-2-sulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH) to form the sulfonamide intermediate .

- Etherification : Coupling the sulfonylated piperidine with 2-hydroxypyridine via an SN2 reaction, often using a base like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography or recrystallization to achieve >99% purity .

Q. How is the compound characterized for structural confirmation?

- Spectroscopy : ¹H/¹³C-NMR to verify substituent positions and integration ratios (e.g., methylthiophene protons at δ 2.4–2.6 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₂O₃S₂: 367.08) .

- Melting Point Analysis : Used to assess purity (e.g., expected range: 100–120°C) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic studies enhance understanding of its structure-activity relationships (SAR)?

- SHELX Refinement : Use SHELXL for small-molecule crystallography to resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl groups and target proteins) .

- Electron Density Maps : Identify charge distribution in the pyridine and thiophene rings, which influence bioactivity .

Q. What computational approaches predict its drug-likeness and bioavailability?

- Physicochemical Modeling : Tools like SwissADME calculate logP (~3.5), topological polar surface area (~80 Ų), and compliance with Lipinski’s rules .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like kinases or GPCRs .

- MD Simulations : Evaluate stability in biological membranes using GROMACS .

Q. How do substituent variations impact biological activity?

Comparative SAR studies highlight:

- Thiophene vs. Phenyl Sulfonamides : 5-Methylthiophene enhances metabolic stability compared to phenyl analogs .

- Halogen Effects : Chlorine/fluorine substituents on the pyridine ring increase antimicrobial potency (e.g., MIC reduction by 50% in E. coli) .

- Piperidine Flexibility : Rigid piperidin-4-yloxy linkers improve target selectivity over morpholine derivatives .

Q. How can contradictory spectroscopic data be resolved during characterization?

- Dynamic NMR : Resolve rotational isomers in sulfonamide or piperidine moieties by variable-temperature NMR .

- 2D Techniques : HSQC and HMBC to assign overlapping signals (e.g., distinguishing pyridine C-H couplings from thiophene) .

- X-ray Diffraction : Resolve ambiguities in stereochemistry or regiochemistry .

Q. What strategies optimize yield in large-scale synthesis?

- Solvent Optimization : Replace DCM with THF to improve solubility and reduce reaction time .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for faster sulfonylation .

- Flow Chemistry : Continuous-flow reactors to enhance reproducibility and reduce byproducts .

Data Contradictions and Limitations

- Toxicity Data Gaps : Limited in vivo toxicity profiles require further preclinical studies (e.g., acute/chronic exposure in model organisms) .

- Bioactivity Variability : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.